(4-(Thiazol-2-yl)phenyl)methanamine hydrochloride
Overview
Description
(4-(Thiazol-2-yl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H11ClN2S. It is a hydrochloride salt form of (4-(Thiazol-2-yl)phenyl)methanamine, which is a derivative of thiazole. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities, including analgesic and anti-inflammatory effects .
Mode of Action
Thiazole compounds are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biological pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit diverse biological activities, which can lead to various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Thiazol-2-yl)phenyl)methanamine hydrochloride typically involves the reaction of 4-bromobenzylamine with thiazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in sealed, dry conditions to prevent contamination and degradation.
Chemical Reactions Analysis
Types of Reactions
(4-(Thiazol-2-yl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
(4-(Thiazol-2-yl)phenyl)methanamine hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (4-(Thiazol-2-yl)phenyl)methanamine
- Thiazole-2-thiol
- 4-Bromobenzylamine
Uniqueness
(4-(Thiazol-2-yl)phenyl)methanamine hydrochloride is unique due to its specific combination of a thiazole ring and a phenylmethanamine moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Properties
IUPAC Name |
[4-(1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.ClH/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10;/h1-6H,7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXCYPMXBAVNFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NC=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187451-28-0 | |
Record name | Benzenemethanamine, 4-(2-thiazolyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187451-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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